Blumenol C glucoside
Overview
Description
Blumenol C glucoside is a natural compound classified as a megastigmane glycoside. It is primarily isolated from the aerial parts of plants such as Stachys byzantina and Piper elongatum . This compound has shown significant biological activities, including osteogenic activity, which makes it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Blumenol C glucoside is typically isolated from natural sources rather than synthesized chemically. The extraction process involves solvent extraction from the plant material, followed by purification using techniques such as column chromatography, crystallization, and filtration .
Industrial Production Methods
The process involves large-scale extraction and purification from plants like Stachys byzantina and Piper elongatum .
Chemical Reactions Analysis
Types of Reactions
Blumenol C glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Blumenol C glucoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of megastigmane glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological systems.
Mechanism of Action
Blumenol C glucoside exerts its effects primarily through its interaction with cellular pathways involved in bone formation. It increases alkaline phosphatase activity and calcium content in human osteoblast cells, promoting differentiation and mineralization . The molecular targets and pathways involved include the regulation of osteogenic markers and signaling pathways related to bone metabolism .
Comparison with Similar Compounds
Blumenol C glucoside is similar to other megastigmane glycosides such as this compound and roseoside. it is unique due to its specific stereochemistry and biological activities . Similar compounds include:
This compound: Another megastigmane glycoside with similar structural features.
Roseoside: A related compound with similar glycosidic linkages but different biological activities.
This compound stands out due to its specific osteogenic activity, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNHNDMNOPWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62512-23-6 | |
Record name | Blumenol C glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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